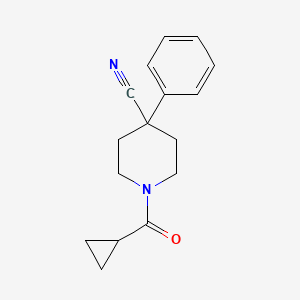

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile

CAS No.:

Cat. No.: VC13563795

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O |

|---|---|

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | 1-(cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile |

| Standard InChI | InChI=1S/C16H18N2O/c17-12-16(14-4-2-1-3-5-14)8-10-18(11-9-16)15(19)13-6-7-13/h1-5,13H,6-11H2 |

| Standard InChI Key | BPJAYOKEUZKBTL-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 |

| Canonical SMILES | C1CC1C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile (PubChem CID: 142581553) possesses the molecular formula C30H30FN5O2 and a molecular weight of 511.6 g/mol . Its IUPAC name, 1-[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-6-fluoroquinolin-4-yl]-4-phenylpiperidine-4-carbonitrile, reflects a hybrid architecture combining a quinoline scaffold, piperazine linker, and a 4-phenylpiperidine-4-carbonitrile moiety . Key structural elements include:

-

A 4-phenylpiperidine core providing steric bulk and hydrophobic interactions.

-

A cyclopropanecarbonyl group conjugated via a piperazine-carboxamide linkage.

-

A cyano substituent at the 4-position of the piperidine ring, enhancing electronic interactions .

The SMILES notation (C1CC1C(=O)N2CCN(CC2)C(=O)C3=CN=C4C=CC(=CC4=C3N5CCC(CC5)(C#N)C6=CC=CC=C6)F) further clarifies the spatial arrangement of functional groups .

Physicochemical Properties

Critical computed properties include:

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 3.3 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 98.5 Ų | PubChem |

The moderate lipophilicity (XLogP3-AA = 3.3) suggests balanced membrane permeability and solubility, while the polar surface area aligns with oral bioavailability potential .

Synthesis and Structural Optimization

Core Synthesis Strategies

The 4-phenylpiperidine-4-carbonitrile moiety is synthesized via Buchwald-Hartwig amination or Ugi multicomponent reactions, leveraging aryl halides and nitrile precursors . Cyclopropanecarbonyl integration typically involves amide coupling between cyclopropanecarbonyl chloride and piperazine intermediates under inert conditions . A representative pathway includes:

-

Quinoline functionalization: Introduction of a fluoro group at the 6-position via electrophilic aromatic substitution.

-

Piperazine conjugation: Carbonyldiimidazole (CDI)-mediated coupling of cyclopropanecarbonyl to piperazine.

-

Piperidine substitution: Lithiation of 4-phenylpiperidine followed by cyanation using trimethylsilyl cyanide .

Medicinal Chemistry Optimization

Structure-activity relationship (SAR) studies highlight the necessity of the 4-cyano-4-phenylpiperidine group for ALDH1A1 inhibition. Analogs lacking the cyano moiety (e.g., 75) show >50-fold reduced potency (IC50 = 23.4 μM enzymatically vs. 8 nM for 78) . Substituents at the piperidine 4-position follow a hydrophobicity gradient:

-

Methyl/ethyl groups: Moderate activity (IC50 = 0.033–0.76 μM).

-

Phenyl groups: Optimal potency (IC50 = 8–12 nM) due to π-π stacking with Phe171/Phe466 residues .

Pharmacological Profile and Mechanism of Action

Enzymatic Inhibition and Cellular Efficacy

In recombinant ALDH1A1 assays, 1-(cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile derivatives exhibit low-nanomolar IC50 values (Table 1) :

| Compound | ALDH1A1 IC50 (nM) | MIA PaCa-2 IC50 (nM) |

|---|---|---|

| 86 | 7 | 24 |

| 91 | 12 | 77 |

Cellular efficacy was validated via Aldefluor assays in ALDH1A1-high MIA PaCa-2 pancreatic cancer cells, where 86 reduced fluorescence by 50% at 24 nM .

Target Engagement and Synergistic Effects

Cellular Thermal Shift Assays (CETSA) confirmed direct target binding, with 86 stabilizing ALDH1A1 by 8.2°C at 10 μM . In paclitaxel-resistant SKOV-3-TR ovarian cancer cells, co-treatment with 86 (1 μM) reduced paclitaxel’s IC50 from 1,202 nM to 9.2 nM, indicating >100-fold resensitization .

Pharmacokinetics and ADME Properties

Murine pharmacokinetic studies (2 mg/kg IV, 10 mg/kg PO) revealed favorable parameters for lead analog 86 (Table 2) :

| Parameter | Value (IV) | Value (PO) |

|---|---|---|

| AUC₀–∞ (h·ng/mL) | 5,734 | 2,518 |

| t₁/₂ (h) | 2.1 | 3.8 |

| Bioavailability | - | 44% |

The moderate clearance (30 mL/min/kg) and high volume of distribution (Vdss = 4.2 L/kg) suggest extensive tissue penetration .

Therapeutic Applications and Future Directions

Oncology Applications

Preclinical data support its use in ALDH1A1-high malignancies, including ovarian, pancreatic, and breast cancers. The compound’s ability to inhibit 3D spheroid formation (EC50 = 2.10–3.92 μM) underscores its anti-CSC activity .

Combination Therapies

Synergy with taxanes (e.g., paclitaxel) and platinum agents positions it as a chemosensitizer. Ongoing studies explore co-administration with immune checkpoint inhibitors to target CSC-driven immune evasion.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume